L-Phe(3-Br)-OMe HCl

Descripción

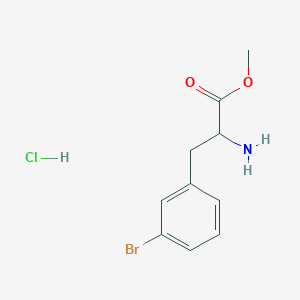

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQJGWBVXXNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189892-26-0 |

Source

|

| Record name | methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

L-Phe(3-Br)-OMe HCl: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Cross-Coupling Applications

Executive Summary

In modern drug discovery and peptide engineering, non-natural amino acids serve as critical building blocks for exploring structure-activity relationships (SAR) and improving metabolic stability. L-Phe(3-Br)-OMe HCl (Methyl 3-bromo-L-phenylalaninate hydrochloride) is a highly versatile, halogenated phenylalanine derivative. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profiling, synthetic causality, and downstream cross-coupling workflows of this compound. By leveraging the orthogonal reactivity of the meta-bromo substitution, chemists can perform late-stage functionalizations to generate complex active pharmaceutical ingredients (APIs) targeting cardiovascular and autoimmune diseases.

Physicochemical & Computational Profiling

The utility of L-Phe(3-Br)-OMe HCl stems directly from its structural properties. The methyl esterification of the carboxyl terminus increases the molecule's lipophilicity and solubility in organic solvents, while the hydrochloride salt stabilizes the primary amine.

Below is a summary of the critical quantitative data for this compound:

| Property | Value | Scientific Implication |

| Chemical Name | Methyl 3-bromo-L-phenylalaninate hydrochloride | Standard IUPAC nomenclature for the protected non-natural amino acid 1. |

| CAS Registry Number | 880347-43-3 | Unique identifier for supply chain and literature verification 2. |

| Molecular Formula | C10H12BrNO2·HCl | Highlights the presence of the electrophilic bromine atom and the stabilizing HCl equivalent [[2]](). |

| Molecular Weight | 294.57 g/mol | Essential for precise stoichiometric calculations during transition-metal catalysis [[1]](). |

| LogP (Octanol/Water) | 1.91 | Indicates moderate lipophilicity, ensuring optimal partitioning in biphasic cross-coupling reactions [[3]](). |

Synthetic Methodology: Causality and Self-Validation

The synthesis of L-Phe(3-Br)-OMe HCl from the free acid (L-3-bromophenylalanine) is typically achieved via a modified Fischer esterification using thionyl chloride (SOCl2).

Protocol 1: Esterification via Thionyl Chloride

Mechanistic Causality: Why use SOCl2 instead of bubbling HCl gas? Thionyl chloride reacts quantitatively with methanol to form methyl chlorosulfite, which rapidly decomposes into sulfur dioxide (SO2) and hydrogen chloride (HCl). This in situ generation of anhydrous HCl serves a dual purpose: it acts as the acid catalyst driving the esterification equilibrium to the right, and it immediately protonates the resulting amino ester. Free amino acid esters are highly prone to intermolecular aminolysis (forming diketopiperazines). By isolating the product as the hydrochloride salt, the amine is rendered non-nucleophilic, ensuring long-term shelf stability and preventing auto-condensation 2.

Step-by-Step Workflow:

-

Preparation: Equip a dry, inert-gas-purged round-bottom flask with a magnetic stirrer and a reflux condenser. Add anhydrous methanol and cool the system to 0°C using an ice bath.

-

Reagent Addition: Add SOCl2 dropwise to the chilled methanol. Self-Validation: The reaction is highly exothermic. Maintaining the temperature at 0°C prevents the premature volatilization of SOCl2, ensuring exact stoichiometric generation of HCl.

-

Substrate Introduction: Add the starting material, L-3-bromophenylalanine, to the acidic solution.

-

Reaction: Gradually warm the mixture to room temperature, then heat to reflux for 48 hours 3.

-

Validation Check: Monitor the reaction via LC-MS. The complete dissolution of the initially insoluble amino acid, coupled with a >99% conversion peak at the expected mass (m/z 258 for the free base), confirms reaction completion 3.

-

Isolation: Remove the solvent and volatile byproducts under reduced pressure to yield L-Phe(3-Br)-OMe HCl as a crystalline solid with ~100% yield 2.

Synthetic workflow from starting material to final API.

Downstream Applications: Palladium-Catalyzed Cross-Couplings

The primary utility of L-Phe(3-Br)-OMe HCl lies in its ability to undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings 4. The C-Br bond at the meta position is highly susceptible to oxidative addition by Palladium(0) species. This allows medicinal chemists to append diverse aryl or heteroaryl groups to the phenylalanine core, a strategy frequently employed in the synthesis of coagulation factor inhibitors for cardiovascular diseases 5 and novel therapeutics for autoimmune disorders 4.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The Suzuki coupling utilizes an arylboronic acid and a base. The choice of a mixed solvent system (e.g., THF/Water/EtOAc/DMF) is critical because it must simultaneously dissolve the lipophilic organic substrates and the inorganic base (Na2CO3) required to activate the boronic acid for the transmetalation step [[3]]().

Step-by-Step Workflow:

-

Reagent Assembly: In a Schlenk flask, combine 1.0 equivalent of L-Phe(3-Br)-OMe HCl, 1.2 equivalents of the target arylboronic acid, and 2.0 equivalents of sodium carbonate (Na2CO3) 3.

-

Solvent Addition & Degassing: Add a solvent mixture of THF, Water, EtOAc, and DMF. Critical Causality Step: Degas the biphasic mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Oxygen is a potent poison for the Pd(0) catalyst; failure to degas will result in rapid catalyst oxidation (Pd(0) to inactive Pd(II) species) and reaction failure.

-

Catalyst Addition: Under a positive flow of inert gas, add 5 mol% of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] 3.

-

Reaction: Seal the flask and heat the mixture to 80°C for 2.0 hours 3.

-

Self-Validation & Workup: Cool the mixture to room temperature. The appearance of palladium black (a dark precipitate) often indicates the end of the catalytic lifecycle. Partition the mixture between water and ethyl acetate. The successful formation of the C-C bond can be validated by extracting the organic layer and confirming the mass shift via LC-MS.

Palladium-catalyzed Suzuki coupling cycle for L-Phe(3-Br)-OMe.

Clinical Relevance in Drug Discovery

The functionalized derivatives produced from L-Phe(3-Br)-OMe HCl have profound implications in therapeutic development. For instance, substituted phenylalanine derivatives synthesized via this exact intermediate are utilized in the production of medicaments for the treatment and prophylaxis of cardiovascular disorders, specifically targeting the coagulation cascade to prevent severe perioperative blood loss 5. Furthermore, the structural rigidity and specific steric bulk provided by the meta-substitution make it an ideal pharmacophore in the design of hydropyrazino-isoquinoline compounds for treating autoimmune diseases 4.

References

- BuyersGuideChem.Supplier CAS No 880347-43-3 - Methyl 3-bromo-L-phenylalaninate hydrochloride.

- MolAid.L-3-Bromophenylalanine methyl ester hydrochloride | 880347-43-3.

- MolAid.Reaction Information: L-3-Bromophenylalanine methyl ester hydrochloride.

- Google Patents (US20160244437A1).Substituted phenylalanine derivatives and processes for preparation thereof.

- Google Patents (CN114728959B).Hydropyrazino[1,2-b]isoquinoline compounds for the treatment of autoimmune diseases.

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]

- 3. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]

- 4. CN114728959B - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çæ°¢å¡åªå¹¶[1,2-b]å¼å¹åååç© - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis and Isolation of L-Phe(3-Br)-OMe HCl: A Technical Whitepaper

Executive Summary

The synthesis of unnatural amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery and structural biology. Specifically, halogenated phenylalanine derivatives like L-3-bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) serve as critical bifunctional building blocks. The methyl ester protects the C-terminus during peptide coupling, while the meta-bromo substitution provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This whitepaper outlines a field-proven, highly scalable protocol for the methyl esterification of L-Phe(3-Br)-OH using the thionyl chloride-mediated (Brenner-Huber) methodology. As a self-validating system, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure high yield, enantiomeric retention, and analytical purity.

Physicochemical Profile of the Target Molecule

Before initiating the synthesis, it is critical to define the quantitative parameters of the target molecule to establish accurate stoichiometric calculations and quality control (QC) baselines.

| Parameter | Specification |

| Chemical Name | Methyl 3-bromo-L-phenylalaninate hydrochloride[1] |

| Abbreviation | L-Phe(3-Br)-OMe HCl |

| CAS Registry Number | 880347-43-3[2] |

| Molecular Formula | C₁₀H₁₃BrClNO₂[3] |

| Molecular Weight | 294.57 g/mol [3] |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, H₂O; Insoluble in Et₂O, Hexane |

Mechanistic Rationale & Pathway Logic

While protic acids (like gaseous HCl or H₂SO₄) or trimethylchlorosilane (TMSCl)[4] can drive esterification, the thionyl chloride/methanol system remains the gold standard for amino acids due to its operational simplicity, high yield, and the avoidance of cumbersome gaseous HCl cylinders.

Causality of the Brenner-Huber Activation

The reaction does not proceed via a simple Fischer esterification. Instead, it relies on the in-situ generation of highly reactive intermediates[5].

-

Reagent Complexation: When thionyl chloride (SOCl₂) is added to anhydrous methanol at 0 °C, it reacts exothermically to generate methyl chlorosulfite and anhydrous HCl gas dissolved in the solvent.

-

Amine Masking: The in-situ HCl immediately protonates the α-amino group of L-Phe(3-Br)-OH. This is a critical self-regulating step: it prevents the amine from acting as a nucleophile, thereby eliminating the risk of self-condensation (amide bond formation) or diketopiperazine generation[6].

-

Carboxyl Activation: The carboxylic acid reacts with methyl chlorosulfite (or residual SOCl₂) to form a transient acid chloride intermediate[7].

-

Methanolysis: The acid chloride is rapidly attacked by the bulk methanol solvent, yielding the methyl ester and releasing sulfur dioxide (SO₂) and additional HCl as byproducts[7].

Mechanistic pathway of thionyl chloride-mediated methyl esterification.

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to ensure the reaction validates its own progression.

Materials & Stoichiometry

-

L-Phe(3-Br)-OH: 1.0 equivalent (Substrate)

-

Thionyl Chloride (SOCl₂): 2.0 - 2.5 equivalents (Activator / HCl source)

-

Anhydrous Methanol (MeOH): Excess (Solvent and Reactant)

Step-by-Step Workflow

-

System Preparation (Moisture Exclusion): Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂). Causality: SOCl₂ reacts violently with atmospheric moisture to form SO₂ and HCl, which depletes the reagent and introduces water that can hydrolyze the ester product[6].

-

Solvent Chilling: Add anhydrous MeOH (approx. 10 mL per gram of amino acid) to the flask. Submerge in an ice-water bath and chill to 0 °C for 15 minutes.

-

SOCl₂ Addition: Using a pressure-equalizing dropping funnel or a glass syringe, add SOCl₂ dropwise over 15–30 minutes[6]. Causality: The reaction between SOCl₂ and MeOH is highly exothermic. Maintaining the temperature below 5 °C prevents the premature volatilization of the generated HCl and avoids violent boiling.

-

Substrate Introduction: Remove the ice bath. Add L-Phe(3-Br)-OH (1.0 eq) in one portion. The mixture will initially appear as a white suspension.

-

Reflux & Kinetics: Heat the reaction mixture to a gentle reflux (65–70 °C) using a sand bath or heating mantle for 4 to 16 hours[5].

-

Self-Validation Check (IPC 1): As the amino acid is converted to the highly soluble ester hydrochloride, the suspension will transition into a clear, homogeneous solution.

-

Self-Validation Check (IPC 2): Monitor completion via TLC (eluent: CHCl₃/MeOH/AcOH) or LC-MS. The disappearance of the highly polar zwitterionic starting material indicates completion.

-

-

Concentration: Once complete, cool the reaction to room temperature. Remove the solvent, excess HCl, and SO₂ under reduced pressure using a rotary evaporator. Causality: Complete removal of volatiles is necessary to induce crystallization in the next step.

-

Trituration & Isolation: Suspend the resulting crude syrup/solid in cold diethyl ether (Et₂O) or hexanes. Stir vigorously for 30 minutes. The product, L-Phe(3-Br)-OMe HCl, is insoluble in non-polar solvents and will precipitate as a fine white powder.

-

Filtration: Collect the solid via vacuum filtration. Wash the filter cake with additional cold Et₂O to remove any residual organic impurities. Dry under high vacuum at 40 °C to constant weight.

Step-by-step experimental workflow for the synthesis of L-Phe(3-Br)-OMe HCl.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized L-Phe(3-Br)-OMe HCl, the following analytical signatures must be confirmed:

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Look for a distinct, sharp singlet integrating to 3 protons at ~3.70 ppm . This confirms the successful incorporation of the methyl ester group[4].

-

A broad singlet integrating to 3 protons at ~8.50 ppm confirms the presence of the protonated amine (-NH₃⁺), validating the hydrochloride salt form.

-

The aromatic region (7.20 - 7.60 ppm) should display the characteristic splitting pattern of a 1,3-disubstituted (meta-substituted) benzene ring.

-

-

LC-MS (ESI+):

-

The mass spectrum should display an [M+H]⁺ peak. Due to the natural isotopic distribution of Bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br), you must observe a distinct doublet at m/z 258.0 and 260.0 corresponding to the free base of the ester.

-

References

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: masterorganicchemistry.com URL: 7[7]

-

Title: Problem 2 - Pianeta Chimica: Synthesis of Amino Acid Methyl Ester Hydrochloride Source: pianetachimica.it URL: 6[6]

-

Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: acs.org (ACS Omega) URL: 5[5]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: nih.gov (PMC) URL: 4[4]

-

Title: methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride Source: chemicalbook.com URL: 3[3]

-

Title: 3-Bromo-L-phenylalanine, methyl ester, hydrochloride | 880347-43-3 Source: buyersguidechem.com URL: 2[2]

-

Title: Methyl 3-bromo-L-phenylalaninate hydrochloride | 880347-43-3 Source: buyersguidechem.com URL: 1[1]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | 189892-26-0 [chemicalbook.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pianetachimica.it [pianetachimica.it]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Analytical and Synthetic Paradigms of L-Phe(3-Br)-OMe HCl: Molecular Weight Verification and Application in Peptidomimetics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The unnatural amino acid derivative L-3-Bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) is a critical building block in modern drug discovery, particularly in the synthesis of biaryl-bridged macrocyclic peptides and targeted protein degraders. While its average molecular weight is routinely used for bulk stoichiometric calculations, high-resolution mass spectrometry (HRMS) demands a rigorous understanding of its exact monoisotopic mass and complex isotopic signatures. This whitepaper elucidates the causality behind its physicochemical properties, provides self-validating analytical and synthetic protocols, and establishes a framework for its integration into advanced peptidomimetics.

Chemical Identity and the Causality of Mass Discrepancies

In pharmaceutical synthesis, a frequent point of failure during in-process control (IPC) is the conflation of average molecular weight with exact monoisotopic mass.

L-Phe(3-Br)-OMe HCl (CAS: 880347-43-3) has the molecular formula C₁₀H₁₃BrClNO₂ and an average molecular weight of 294.57 g/mol 12. This value accounts for the natural terrestrial abundance of all isotopes, including the ~1:1 ratio of Bromine (⁷⁹Br and ⁸¹Br) and the ~3:1 ratio of Chlorine (³⁵Cl and ³⁷Cl).

However, in Electrospray Ionization (ESI) positive mode, the non-covalent hydrochloride salt dissociates. The mass spectrometer does not detect the 294.57 Da salt; it detects the protonated free base, [M+H]⁺. Because mass spectrometers separate ions by their exact mass-to-charge ratio (m/z) rather than average mass, the resulting spectrum is defined by the exact mass of the specific isotopes present in the ion.

The causality of the resulting spectrum is driven entirely by the Bromine atom. Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, L-Phe(3-Br)-OMe manifests as a distinct 1:1 isotopic doublet at m/z 258.0124 and 260.0104. Recognizing this exact mass signature is non-negotiable for verifying the integrity of the starting material before committing it to expensive peptide synthesis workflows.

Experimental Protocol 1: Self-Validating HRMS Workflow

To ensure absolute confidence in the starting material, we utilize a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. This system does not merely report a mass; it uses isotopic ratio scoring as an internal logic gate to validate the result.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of L-Phe(3-Br)-OMe HCl in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (50:50, v/v) containing 0.1% Formic Acid to ensure complete protonation of the amine.

-

Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% MeCN over 3 minutes. Causality: The methyl ester makes this compound relatively hydrophobic compared to the free amino acid, ensuring retention and separation from polar impurities (like unesterified L-Phe(3-Br)-OH).

-

Ionization & Detection: Operate the ESI source in positive mode. Set the Time-of-Flight (TOF) analyzer to scan m/z 100–1000.

-

Self-Validating Checkpoint (The Logic Gate): The data system extracts the peaks at m/z 258.0124 and 260.0104. The protocol is only marked "Valid" if the intensity ratio of these two peaks is between 0.95 and 1.05. Why? A deviation from the theoretical 1:1 ratio mathematically proves the presence of a co-eluting isobaric interference, automatically failing the batch and triggering a requirement for improved chromatographic resolution.

Fig 1: LC-HRMS self-validating workflow for L-Phe(3-Br)-OMe exact mass and isotope verification.

Experimental Protocol 2: Integration into Peptidomimetics

The primary value of the 3-bromo substitution lies in its reactivity. In the synthesis of species-selective proteasome inhibitors and biaryl-bridged macrocyclic peptides, the bromine atom serves as a highly specific orthogonal handle for late-stage Suzuki-Miyaura cross-coupling 34.

Step-by-Step Methodology: Amide Coupling and Cross-Coupling

-

Neutralization & Amide Coupling:

-

Dissolve an N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add L-Phe(3-Br)-OMe HCl (1.0 eq).

-

Causality: The addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is performed last. The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine of our building block. The remaining equivalents drive the HATU-mediated coupling.

-

-

First Self-Validating Checkpoint: Analyze via LC-MS. The reaction is validated as complete only when the extracted ion chromatogram (EIC) for the starting material (m/z 258/260) falls below 1% relative abundance, confirming total consumption of the nucleophile.

-

Suzuki-Miyaura Cross-Coupling:

-

Transfer the purified intermediate to a microwave vial. Add the desired aryl boronic acid (1.5 eq), Pd(PPh₃)₄ catalyst (0.05 eq), and 2M aqueous Na₂CO₃ (3.0 eq) in 1,4-Dioxane.

-

Degas via argon sparging for 10 minutes to prevent oxidative quenching of the Palladium(0) catalyst.

-

Heat at 90°C for 4 hours.

-

-

Second Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the biaryl C-C bond is confirmed by the complete disappearance of the 1:1 isotopic doublet (since the Bromine atom has been substituted) and the emergence of a single monoisotopic mass peak corresponding to the biaryl product.

Fig 2: Synthetic integration of L-Phe(3-Br)-OMe into biaryl-bridged peptidomimetics.

Quantitative Data Presentation

The following tables summarize the critical quantitative parameters required for accurate stoichiometric calculation and mass spectrometric validation.

Table 1: Physicochemical Properties & Molecular Weight Breakdown

| Parameter | Value | Analytical Significance |

| Chemical Name | Methyl (S)-2-amino-3-(3-bromophenyl)propanoate HCl | IUPAC nomenclature for regulatory filing. |

| CAS Number | 880347-43-3 | Primary identifier for procurement. |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | Includes the HCl salt. |

| Average Molecular Weight | 294.57 g/mol | Used strictly for bulk weighing and stoichiometry. |

| Exact Mass (Neutral Salt) | 292.9818 Da | Theoretical mass of the intact salt (rarely observed). |

| Exact Mass (Free Base) | 257.0051 Da | The core mass of the molecule post-ionization. |

Table 2: ESI-MS Positive Mode Isotopic Abundance ([M+H]⁺)

| Ion Species | m/z | Relative Abundance | Isotopic Composition |

| [M+H]⁺ (⁷⁹Br) | 258.0124 | 100.0% | ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O |

| [M+H]⁺ (⁸¹Br) | 260.0104 | 97.3% | ⁸¹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O |

| [M+H+1]⁺ (⁷⁹Br) | 259.0158 | ~11.0% | Contains one ¹³C atom |

| [M+H+1]⁺ (⁸¹Br) | 261.0137 | ~10.7% | Contains one ¹³C atom |

Note: The ~2 Da gap between the major peaks is the definitive diagnostic signature of a mono-brominated species.

References

- ChemicalBook. "methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride." ChemicalBook Product Database.

- BuyersGuideChem. "Methyl 3-bromo-L-phenylalaninate hydrochloride | 880347-43-3." BuyersGuideChem Database.

- National Institutes of Health (PMC). "Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors." NIH PubMed Central.

- ACS Publications. "Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains." American Chemical Society.

Sources

- 1. methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | 189892-26-0 [chemicalbook.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Comprehensive Analytical Validation of L-Phe(3-Br)-OMe HCl: Spectral Data Interpretation and Methodologies

A Technical Guide for Unnatural Amino Acid Characterization in Peptide Synthesis and Genetic Code Expansion

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized structural biology, drug discovery, and materials science. Among these, L-3-Bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) serves as a critical bio-orthogonal building block. The meta-bromo substitution provides a highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the methyl ester and hydrochloride salt forms ensure C-terminal protection and stereochemical stability during synthetic workflows.

Recently, derivatives of L-3-bromophenylalanine have been heavily utilized in genetic code expansion toolkits, allowing for the in vivo encoding of engineered proteins[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a definitive, self-validating framework for the spectral characterization (NMR, MS, IR) of L-Phe(3-Br)-OMe HCl. This guide goes beyond merely listing data; it elucidates the causality behind experimental choices and spectral phenomena.

Experimental Workflow & Rationale

When characterizing an amino acid ester hydrochloride, the primary analytical challenge is maintaining the integrity of the protonated amine (

-

Solvent Selection: For NMR, anhydrous DMSO-

is strictly preferred over CD -

Ionization Strategy: For Mass Spectrometry, Electrospray Ionization (ESI) in positive mode perfectly exploits the basicity of the amine, generating a robust

signal without requiring harsh fragmentation.

Caption: Step-by-step analytical workflow for the structural validation of L-Phe(3-Br)-OMe HCl.

Mass Spectrometry (ESI-MS)

Causality of the Bromine Isotope Effect

The most diagnostic feature of any brominated compound in mass spectrometry is its isotopic signature. Bromine exists in nature as two stable isotopes:

For the free base of L-Phe(3-Br)-OMe (

ESI-MS Protocol

-

Preparation: Dissolve 1 mg of L-Phe(3-Br)-OMe HCl in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

-

Infusion: Inject via direct infusion at 10 µL/min into the ESI source.

-

Observation: Scan from m/z 100 to 500. You will observe the base peaks at m/z 258.01 and 260.01 (1:1 ratio).

-

Validation: The absence of a peak at m/z 294 (the HCl adduct) is expected, as the chloride counterion dissociates in the spray chamber.

Caption: Primary ESI-MS/MS fragmentation pathways for the protonated L-Phe(3-Br)-OMe ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Interpretation and Causality

The

-

The Ammonium Protons (

8.6 ppm): Because the amine is protonated by HCl, it acts as an electron-withdrawing group. This deshields the adjacent -

The Meta-Substitution Pattern: The aromatic ring is substituted at positions 1 (alkyl chain) and 3 (bromine). This creates a highly specific splitting pattern. The proton at position 2 (between the substituents) is isolated and appears as a narrow triplet (or broad singlet) due to weak meta-coupling (

Hz) to protons 4 and 6. Protons 4 and 6 appear as doublets of doublets (or doublets of triplets), and proton 5 (ortho to both 4 and 6) appears as a distinct triplet (

NMR Sample Protocol

-

Drying: Ensure the sample is stored in a desiccator. Moisture will introduce a broad water peak at 3.33 ppm in DMSO-

, which can obscure the -

Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

(99.9% D). -

Acquisition: Acquire

H at 400 MHz (16 scans) and

Consolidated NMR Data Tables

Table 1:

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 8.65 | Broad singlet | 3H | - | |

| 7.52 | Triplet | 1H | Aromatic H-2' (meta to Br) | |

| 7.48 | Dt | 1H | 7.8, 1.8 | Aromatic H-4' |

| 7.32 | Triplet | 1H | 7.8 | Aromatic H-5' |

| 7.26 | Dt | 1H | 7.8, 1.8 | Aromatic H-6' |

| 4.35 | T (or dd) | 1H | 7.0 | |

| 3.68 | Singlet | 3H | - | |

| 3.15 - 3.05 | Multiplet | 2H | - |

Table 2:

| Chemical Shift ( | Assignment / Causality |

| 169.5 | |

| 138.2 | Aromatic C-1' (Attachment to alkyl chain) |

| 132.4 | Aromatic C-2' |

| 130.8 | Aromatic C-5' |

| 128.6 | Aromatic C-6' |

| 122.1 | Aromatic C-3' (C-Br bond; upfield shift due to heavy atom effect) |

| 53.2 | |

| 52.8 | |

| 35.6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy acts as a rapid, orthogonal validation tool. For amino acid ester hydrochlorides, the absence of a broad carboxylic acid O-H stretch is the first indicator of successful esterification.

IR Protocol & Causality

Using Attenuated Total Reflectance (ATR) FT-IR allows for direct measurement of the solid powder without the moisture interference commonly associated with KBr pellets.

-

The Ester Carbonyl: A sharp, intense peak at

1745 cm -

The Hydrochloride Salt: A very broad, intense band from 3100 to 2800 cm

obscures the standard C-H stretches. This is the hallmark of the primary ammonium ion ( -

The Carbon-Halogen Bond: A distinct, sharp stretch in the fingerprint region at

1070 cm

Table 3: Key FT-IR Bands (ATR, Solid State)

| Wavenumber (cm | Intensity | Functional Group Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretching ( |

| 1745 | Strong, Sharp | C=O stretching (Methyl ester) |

| 1590, 1475 | Medium | C=C stretching (Aromatic ring) |

| 1225 | Strong | C-O-C stretching (Ester) |

| 1070 | Medium | C-Br stretching |

| 780, 690 | Strong | C-H out-of-plane bending (meta-disubstituted benzene) |

Conclusion

The analytical validation of L-Phe(3-Br)-OMe HCl requires a holistic approach. The MS isotopic pattern confirms the presence of bromine, the NMR aromatic splitting pattern confirms the meta-regiochemistry [3], and the IR spectrum validates the esterification and salt formation. By understanding the causality behind these spectral features—such as the deshielding effect of the protonated amine or the heavy-atom effect of bromine—researchers can confidently utilize this compound in advanced peptide synthesis and genetic code expansion workflows.

References

-

Jiang, H.-K., Weng, J.-H., Wang, Y.-H., et al. (2023). "Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids." Frontiers in Genetics, 14, 1277489. Available at:[Link]

- Google Patents. (2020). "Masp inhibitory compounds and uses thereof (WO2020225095A1)." Details standard Fmoc peptide synthesis utilizing L-3-Bromophenylalanine.

Advanced Safety and Handling Protocols for L-Phe(3-Br)-OMe HCl in Peptidomimetic Drug Development

Executive Summary

The incorporation of unnatural, halogenated amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. L-Phe(3-Br)-OMe HCl (Methyl 3-bromo-L-phenylalaninate hydrochloride) is a highly specialized building block utilized extensively in the synthesis of substituted phenylalanine derivatives, particularly for cardiovascular therapeutics and complex macrocycles[1].

Unlike standard proteinogenic amino acids, the presence of both a methyl ester protecting group and a hydrochloride salt formulation introduces unique stability and handling requirements. This whitepaper provides a rigorous, causality-driven guide to the safety, handling, and synthetic application of L-Phe(3-Br)-OMe HCl, ensuring scientific integrity and operational safety in laboratory environments.

Physicochemical Profiling

Understanding the fundamental properties of L-Phe(3-Br)-OMe HCl is critical for predicting its behavior during storage and reaction. The hydrochloride salt enhances aqueous solubility and stabilizes the free amine, but it also renders the compound susceptible to moisture-driven degradation.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

|---|---|

| Chemical Name | Methyl (S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride[2][3] |

| CAS Number | 880347-43-3[1][3] |

| Molecular Formula | C10H12BrNO2 · HCl[1][3] |

| Molecular Weight | 294.57 g/mol [1][3] |

| Calculated LogP | 1.91[1] |

| Physical State | Solid / Crystalline Powder[4] |

Mechanistic Toxicology and Hazard Identification

L-Phe(3-Br)-OMe HCl is an active pharmaceutical intermediate that requires stringent safety protocols. Its hazard profile is driven by the acidity of the hydrochloride salt and the reactivity of the halogenated aromatic system.

-

Skin and Eye Irritation (H315, H319): Upon contact with the moisture on human skin or the mucosal membranes of the eyes, the hydrochloride salt dissociates, creating a localized acidic microenvironment. This leads to protein denaturation in the epidermis and corneal epithelium, manifesting as severe irritation[4][5].

-

Respiratory Tract Irritation (H335): Inhalation of the fine crystalline dust can cause micro-abrasions and acidic irritation along the respiratory tract[5].

Table 2: GHS Classification and Mitigation

| GHS Hazard Class | Hazard Statement | Primary Prevention Codes |

|---|---|---|

| Skin Irrit. 2 | H315: Causes skin irritation | P264 (Wash thoroughly), P280 (Wear PPE)[5] |

| Eye Irrit. 2 | H319: Causes serious eye irritation | P305+P351+P338 (Rinse cautiously with water)[4][5] |

| STOT SE 3 | H335: May cause respiratory irritation | P261 (Avoid breathing dust), P271 (Use outdoors/hood)[5] |

Operational Safety & Handling Workflows

To maintain the integrity of the methyl ester (preventing premature hydrolysis) and to protect laboratory personnel, a self-validating handling workflow must be established.

Step-by-Step Handling Protocol

-

Pre-Equilibration (Causality): Before opening, the sealed container must be equilibrated to room temperature. Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating slow hydrolysis of the methyl ester.

-

Environmental Control: All transfers and weighing must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm[6][7]. Why? This prevents the aerosolization of the crystalline dust, directly mitigating the H335 respiratory hazard.

-

Inert Atmosphere Storage: After use, the headspace of the container must be purged with high-purity Argon or Nitrogen before sealing. Store at 2-8°C (or -20°C for long-term stability)[7][8].

-

Validation Step: Periodically verify the integrity of the compound by running a rapid LC-MS or TLC to check for the presence of the hydrolyzed free acid (L-Phe(3-Br)-OH), which indicates moisture contamination.

Fig 1. Self-validating handling workflow for L-Phe(3-Br)-OMe HCl to prevent degradation.

Synthetic Application: Peptide Coupling & Orthogonal Reactivity

L-Phe(3-Br)-OMe HCl is uniquely valuable because it acts as a bifunctional scaffold. The amino and carboxylate ends participate in standard peptide backbone elongation, while the 3-bromo substitution serves as an orthogonal handle for late-stage diversification[1].

Protocol: Solution-Phase Peptide Coupling

-

Neutralization: Suspend L-Phe(3-Br)-OMe HCl in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The HCl salt must be neutralized to liberate the free amine for nucleophilic attack. DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, and it minimizes the risk of base-catalyzed epimerization at the chiral

-carbon.

-

-

Activation & Coupling: In a separate vial, activate the incoming N-protected amino acid using HATU and HOBt. Combine the solutions.

-

Validation Step: Monitor the reaction via HPLC. The disappearance of the L-Phe(3-Br)-OMe peak confirms successful coupling. If the reaction stalls, verify the pH; it must remain slightly basic (pH 8-9) to keep the amine deprotonated.

-

-

Late-Stage Functionalization: The meta-bromo group on the phenyl ring is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with boronic acids)[1]. This allows researchers to build complex, sterically demanding side chains after the peptide backbone is synthesized, avoiding the steric hindrance that would occur if the bulky side chain were present during the initial amide bond formation.

Fig 2. Synthetic utilization of L-Phe(3-Br)-OMe HCl highlighting orthogonal reactivity.

Emergency Response & Waste Management

A self-validating safety system assumes that containment breaches will occur and prepares deterministic responses.

-

Spill Protocol: Do not use water initially, as this will dissolve the salt, spread the acidic hazard, and potentially hydrolyze the compound. Sweep up the solid using a static-free brush and shovel, avoiding dust generation[6]. Place in a sealed, labeled container.

-

Decontamination: After mechanical removal, wash the spill area with a weak sodium bicarbonate solution to neutralize any residual hydrochloride salts, followed by a thorough water rinse[6].

-

Waste Disposal: Halogenated organic compounds must not be mixed with general organic waste. Dispose of L-Phe(3-Br)-OMe HCl waste in dedicated, clearly labeled "Halogenated Organic Waste" containers to prevent dangerous exothermic reactions with incompatible solvents[6][7].

References

- Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Bromo-L-phenylalanine.

- CymitQuimica. L-Phe(3-Br)-OMe HCl.

- BuyersGuideChem. Supplier CAS No 880347-43-3.

- Molaid. L-3-溴苯丙氨酸甲酯盐酸盐 | 880347-43-3.

- Ambeed. CAS No. 1159502-91-6 Specifications.

- PubChem. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259.

- MedChemExpress. 3-Bromo-L-phenylalanine | Amino Acid Derivative.

- MilliporeSigma. 3-Bromo-L-phenylalanine | 82311-69-1.

Sources

- 1. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]

- 2. L-Phe(3-Br)-OMe HCl | CymitQuimica [cymitquimica.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 3-Bromo-L-phenylalanine | 82311-69-1 [sigmaaldrich.com]

- 5. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aaronchem.com [aaronchem.com]

- 7. CAS No. 1159502-91-6 Specifications | Ambeed [ambeed.com]

- 8. medchemexpress.com [medchemexpress.com]

The Strategic Utility of 3-Bromo-L-Phenylalanine Derivatives in Advanced Peptide Engineering and Drug Discovery

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized modern drug discovery, enabling the design of therapeutics with enhanced proteolytic stability, target affinity, and novel functionalities. Among these, 3-bromo-L-phenylalanine (3-Br-Phe) and its protected derivatives (e.g., Fmoc-3-Br-Phe-OH, Boc-3-Br-Phe-OH) have emerged as highly versatile bioorthogonal building blocks[1].

This technical guide explores the mechanistic foundations of 3-Br-Phe, detailing its applications in site-specific protein mutagenesis via amber stop codon suppression, and its critical role in peptide stapling through palladium-catalyzed cross-coupling. By bridging theoretical chemistry with field-proven experimental protocols, this whitepaper provides researchers with a comprehensive framework for deploying 3-Br-Phe in advanced biochemical engineering.

Mechanistic Foundations: The Role of the Meta-Bromine

The strategic placement of a bromine atom at the meta position of the phenylalanine phenyl ring fundamentally alters the molecule's physicochemical and reactive profile. The causality behind selecting 3-Br-Phe over canonical phenylalanine (Phe) or other halogens lies in three distinct pillars:

-

Bioorthogonal Reactivity : The aryl bromide serves as a highly efficient electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike aryl chlorides, which suffer from slow oxidative addition, aryl bromides offer rapid transmetalation kinetics under mild conditions, making them ideal for on-resin peptide macrocyclization[2].

-

Steric and Electronic Tuning : Bromine has a larger Van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å) and acts as an electron-withdrawing group. This increases the lipophilicity (LogP) of the peptide, often enhancing cell membrane permeability, while enabling specific halogen bonding interactions within target protein binding pockets.

-

Structural Biology Probing : The bromine atom acts as a heavy-atom reporter. Its specific X-ray anomalous scattering properties (Br K-edge at ~13.47 keV) provide critical phase information for solving novel protein structures via Multi-wavelength Anomalous Dispersion (MAD)[3].

Application I: Site-Specific Incorporation via Amber Stop Codon Suppression

To study complex biological systems or engineer novel biologics (such as lanthipeptides), researchers must incorporate 3-Br-Phe into ribosomally synthesized proteins without disrupting the global sequence. This is achieved through Nonsense Suppression (SCS) , utilizing an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

The PylRS / tRNA_CUA System

The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei is naturally orthogonal to bacterial and eukaryotic translation machinery. By mutating the active site of PylRS (mut-PylRS), the enzyme's substrate specificity is shifted from pyrrolysine to 3-Br-Phe. Structural studies reveal that these mutations widen the amino acid binding pocket, allowing the bulky meta-bromine to be accommodated without steric clash, while the tRNA recognition remains anticodon-independent[4].

This system has been successfully deployed to engineer lanthipeptides—such as lacticin 481—where 3-Br-Phe derivatives are used to facilitate the facile hydrolytic removal of leader peptides, a critical bottleneck in RiPP (Ribosomally synthesized and post-translationally modified peptide) genome mining[5].

Amber stop codon suppression pathway for 3-Br-Phe incorporation.

Protocol 1: In Vivo Site-Specific Incorporation of 3-Br-Phe in E. coli

Objective: Express a target protein with 3-Br-Phe incorporated at a specific UAG codon.

Causality & Validation: Using a two-plasmid system ensures tight regulation of the toxic orthogonal machinery. The protocol is self-validating; successful incorporation is confirmed by a distinct isotopic mass shift in MALDI-TOF MS, driven by the 1:1 natural abundance of

Step-by-Step Methodology:

-

Plasmid Preparation: Co-transform E. coli BL21(DE3) cells with a pET vector containing the target gene with an amber stop codon (TAG) at the desired site, and a pEVOL vector encoding the engineered mut-PylRS and tRNA

pair. -

Culture Initiation: Grow the transformants in LB medium supplemented with appropriate antibiotics (e.g., ampicillin and chloramphenicol) at 37°C until the OD

reaches 0.6. -

ncAA Supplementation: Supplement the culture medium with 3-bromo-L-phenylalanine (solubilized in minimal NaOH or DMSO) to a final concentration of 1–2 mM. Rationale: High extracellular concentration drives cellular uptake via endogenous amino acid transporters.

-

Induction: Induce expression by adding 1 mM IPTG and 0.2% L-arabinose (to induce the mut-PylRS). Reduce temperature to 25°C and incubate for 12–16 hours to prevent inclusion body formation.

-

Purification & Validation: Harvest cells, lyse, and purify the protein via Ni-NTA affinity chromatography. Validate the incorporation using Intact Mass Spectrometry (MALDI-TOF). Look for the characteristic doublet peak separated by 2 Da, confirming the presence of the bromine atom[6].

Application II: Peptide Stapling and Macrocyclization

Linear peptides often exhibit poor oral bioavailability and rapid enzymatic degradation. To overcome this, 3-Br-Phe is utilized in Solid-Phase Peptide Synthesis (SPPS) to create peptidomimetic macrocycles (stapled peptides). The aryl bromide acts as a reactive anchor for intra-molecular cross-linking, locking the peptide into a bioactive

On-resin Suzuki-Miyaura cross-coupling workflow for peptide macrocyclization.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of 3-Br-Phe Peptides

Objective: Perform an intramolecular or intermolecular cross-coupling on a resin-bound peptide containing 3-Br-Phe. Causality & Validation: Performing the reaction on-resin leverages the pseudo-dilution effect of the solid support, favoring intramolecular cyclization over intermolecular dimerization. A micro-cleavage validation step ensures the catalytic cycle is complete before committing the entire batch to global deprotection.

Step-by-Step Methodology:

-

Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-3-Br-Phe-OH at the desired position.

-

Degassing: Wash the resin thoroughly with degassed DMF and DME (1,2-dimethoxyethane) to remove any oxygen that could poison the palladium catalyst.

-

Catalyst & Reagent Addition: In a glovebox or under strict argon atmosphere, prepare a solution of the cross-linking arylboronic acid (2.0 eq), Pd(PPh

) -

Coupling Reaction: Agitate the reaction mixture at 80°C for 12 hours under microwave irradiation or standard heating. Rationale: Elevated temperature is required to overcome the steric hindrance of the resin matrix during the transmetalation step.

-

Micro-Cleavage Validation: Withdraw a 5 mg aliquot of resin, wash with DCM, and treat with a TFA/TIPS/H

O (95:2.5:2.5) cleavage cocktail for 1 hour. Analyze the supernatant via LC-MS to confirm the disappearance of the starting material mass and the appearance of the cross-linked product mass. -

Global Cleavage: If conversion is >95%, wash the bulk resin with sodium diethyldithiocarbamate solution (to scavenge residual palladium), followed by DMF and DCM. Proceed with global TFA cleavage and HPLC purification.

Quantitative Data Presentation

To understand the physical and chemical advantages of substituting canonical Phenylalanine with 3-Bromo-L-Phenylalanine, refer to the comparative metrics in Table 1.

Table 1: Physicochemical and Reactive Comparison of Phe vs. 3-Br-Phe

| Parameter | Canonical L-Phenylalanine | 3-Bromo-L-Phenylalanine | Impact on Drug Design / Engineering |

| Substituent at meta position | Hydrogen (-H) | Bromine (-Br) | Introduces bioorthogonal reactivity. |

| Atomic Radius of Substituent | 1.20 Å | 1.85 Å | Increases steric bulk; fills hydrophobic pockets. |

| Electronegativity (Pauling) | 2.20 | 2.96 | Alters local electron density; enables halogen bonding. |

| Estimated LogP Contribution | ~1.5 | ~2.3 | Enhances lipophilicity and membrane permeability. |

| Cross-Coupling Reactivity | Inert | High (Pd-catalyzed) | Enables late-stage functionalization and stapling. |

| X-Ray Anomalous Scattering | None | Strong (~13.47 keV) | Facilitates MAD phasing in crystallography. |

| PylRS Incorporation Efficiency | Baseline (0%) | High (>85% with mut-PylRS) | Allows high-yield production of mutant proteins. |

Conclusion

The integration of 3-bromo-L-phenylalanine into the biochemical toolkit represents a paradigm shift in peptide engineering. By acting as a dual-purpose handle—providing both structural bulk for affinity tuning and a highly reactive site for bioorthogonal cross-coupling—3-Br-Phe allows researchers to push the boundaries of peptidomimetics and synthetic biology. Whether deployed through solid-phase synthesis for macrocyclization or via engineered translation machinery for site-specific mutagenesis, 3-Br-Phe remains an indispensable asset in the pursuit of next-generation therapeutics.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-Bromo-N-(tert-butoxycarbonyl)phenylalaninate [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2013123267A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles - Google Patents [patents.google.com]

Application Note: Utilizing L-Phe(3-Br)-OMe HCl for Late-Stage Peptide Diversification

Executive Summary & Mechanistic Rationale

The incorporation of halogenated unnatural amino acids into peptide sequences has fundamentally transformed peptide drug discovery, enabling the synthesis of highly functionalized, structurally constrained therapeutics. L-Phe(3-Br)-OMe HCl (3-bromo-L-phenylalanine methyl ester hydrochloride, CAS: 880347-43-3)[1] is a highly versatile building block designed for solution-phase peptide synthesis and fragment condensation.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific derivative:

-

The Hydrochloride Salt: The unprotected

-terminal amine is stabilized as an HCl salt. This prevents spontaneous degradation, unwanted side reactions (such as diketopiperazine formation), and oxidative damage during storage, ensuring the amine acts as a highly efficient nucleophile only upon neutralization with a sterically hindered base (e.g., DIPEA)[1]. -

The Methyl Ester: C-terminal protection via a methyl ester prevents homocoupling and oligomerization during the activation of the incoming amino acid. It is easily removed post-synthesis via mild saponification (LiOH/H

O) without racemizing the chiral -

The 3-Bromo (Meta) Substitution: While 4-bromo (para) derivatives are common, the meta-bromo substitution projects the bioorthogonal handle at a distinct ~120° angle relative to the peptide backbone. This specific geometry is highly advantageous for creating meta-linked peptide staples, optimizing structure-activity relationships (SAR) to avoid steric clashes in target binding pockets, and facilitating late-stage functionalization via transition-metal catalysis[2].

The aryl bromide serves as a robust, bioorthogonal handle for palladium- and copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Chan-Lam), allowing for the late-stage introduction of fluorophores, affinity tags, or pharmacokinetic modifiers directly onto the fully assembled peptide[2][3][4].

Synthetic Workflow & Strategy

The general strategy involves coupling L-Phe(3-Br)-OMe HCl to a growing peptide chain in solution, followed by the assembly of the remaining sequence. Once the peptide is assembled, the highly stable C-Br bond undergoes targeted activation using specialized water-soluble palladium or copper catalysts[5].

Synthetic workflow for late-stage peptide diversification using L-Phe(3-Br)-OMe HCl.

Quantitative Data: Cross-Coupling Parameters

Because aryl bromides are less reactive toward oxidative addition than aryl iodides, the choice of catalyst and ligand is paramount. The table below summarizes optimized parameters for functionalizing 3-bromophenylalanine residues within peptides, ensuring high conversion rates while preventing peptide denaturation or racemization[2][3][4].

| Reaction Type | Catalyst / Ligand System | Typical Coupling Partner | Solvent / Buffer | Temp (°C) | Yield Range |

| Suzuki-Miyaura | Pd(OAc) | Aryl/Alkyl Boronic Acids | H | 37 - 40 °C | 65% - 90% |

| Sonogashira | XPhos Pd G2 (Copper-free) | Terminal Alkynes | DMF / Et | 70 °C | 50% - 88% |

| Chan-Lam | Cu(OAc) | Imidazole Derivatives | MeOH or DMF | 25 - 40 °C | 48% - 93% |

| Buchwald-Hartwig | Pd | Primary/Secondary Amines | t-Amyl Alcohol / Base | 80 - 90 °C | 40% - 75% |

Experimental Protocols

Protocol A: Solution-Phase Coupling of L-Phe(3-Br)-OMe HCl

Objective: To couple an Fmoc-protected amino acid to the unprotected amine of L-Phe(3-Br)-OMe HCl without inducing racemization.

Mechanistic Insight: The HCl salt must be neutralized in situ to generate the nucleophilic free amine. We utilize HBTU and DIPEA; DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, and it minimizes base-catalyzed racemization of the activated Fmoc-AA-OH via oxazolone formation.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under N

, dissolve Fmoc-AA-OH (1.0 equiv, 1.0 mmol) and HBTU (1.05 equiv, 1.05 mmol) in anhydrous DMF (5 mL). -

Activation: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution. The mixture will turn slightly yellow, indicating the formation of the active OBt-ester. Stir for 3 minutes.

-

Nucleophile Addition: Add L-Phe(3-Br)-OMe HCl (1.0 equiv, 1.0 mmol) directly to the activated mixture. The excess DIPEA (1.5 equiv remaining) will immediately neutralize the HCl salt, liberating the free amine.

-

Coupling: Stir the reaction at room temperature for 2 hours. Monitor conversion via LC-MS or TLC (Ninhydrin stain).

-

Workup: Dilute the reaction with EtOAc (30 mL) and wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated NaHCO

(2 x 15 mL), and brine (1 x 15 mL). -

Isolation: Dry the organic layer over anhydrous Na

SO

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the meta-bromo handle of the assembled peptide using a water-soluble palladium catalyst.

Mechanistic Insight: The use of a highly electron-rich, water-soluble biaryl phosphine ligand (like sSPhos) is strictly required. The electron-rich nature of the ligand accelerates the oxidative addition of Pd(0) into the relatively strong C-Br bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst trapping by nucleophilic peptide side chains (e.g., His, Lys)[2][5].

Step-by-Step Procedure:

-

Degassing: In a 2 mL glass vial, dissolve the bromopeptide (1.0 equiv, 10 µmol) and the desired aryl boronic acid (5.0 equiv, 50 µmol) in 500 µL of a degassed 1:1 mixture of CH

CN and 100 mM Tris-HCl buffer (pH 8.0). -

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)

(0.1 equiv, 1 µmol) and sSPhos ligand (0.25 equiv, 2.5 µmol) in 100 µL of degassed CH -

Reaction Initiation: Transfer the catalyst solution to the peptide mixture. Seal the vial under N

and incubate at 37 °C for 4–12 hours with gentle agitation. -

Quenching & Purification: Quench the reaction by adding 10 µL of neat trifluoroacetic acid (TFA) to protonate the basic residues and disassemble the Pd complex. Centrifuge to remove any precipitated palladium black.

-

Isolation: Purify the supernatant directly via preparative RP-HPLC using a C18 column and a H

O/CH

Mechanistic Pathway: Palladium-Catalyzed C-Br Activation

The following diagram illustrates the catalytic cycle specific to the functionalization of the 3-bromophenylalanine residue. The critical step is the oxidative addition, which dictates the necessity of the chosen catalyst system[5].

Pd-catalyzed cross-coupling cycle for bromopeptide functionalization.

References

- One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging Organic Letters - ACS Publications URL

- Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains CCS Chemistry - Chinese Chemical Society URL

- 3-Bromo-L-phenylalanine, methyl ester, hydrochloride | 880347-43-3 BuyersGuideChem URL

- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI URL

- Palladium–peptide oxidative addition complexes for bioconjugation PMC - NIH URL

Sources

solid-phase peptide synthesis with 3-bromo-L-phenylalanine

Advanced Application Note: Solid-Phase Peptide Synthesis and Late-Stage Functionalization Using Fmoc-3-bromo-L-phenylalanine

Executive Summary

The integration of non-canonical amino acids (ncAAs) into solid-phase peptide synthesis (SPPS) has fundamentally transformed peptide drug discovery, enabling the exploration of expanded chemical space. Among these, Fmoc-3-bromo-L-phenylalanine serves as a highly versatile building block[1]. The strategic placement of a bromine atom at the meta-position of the phenyl ring provides an orthogonal, highly reactive handle for transition-metal-catalyzed late-stage functionalization (LSF)[2]. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for the incorporation and subsequent on-resin Suzuki-Miyaura cross-coupling of 3-bromo-L-phenylalanine to generate complex biaryl peptide architectures[3][4].

Mechanistic Rationale: The Power of the Bromine Handle

In modern peptide medicinal chemistry, relying solely on the 20 canonical amino acids limits structural diversity and proteolytic stability. The incorporation of Fmoc-3-bromo-L-phenylalanine addresses these limitations through two primary mechanisms:

-

Late-Stage Diversification: The aryl bromide acts as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2][5]. Performing these reactions directly on the solid support leverages the pseudo-dilution effect, preventing intermolecular side reactions while allowing the use of excess reagents to drive transformations to completion[2].

-

Conformational Constraint: Biaryl linkages generated via cross-coupling are frequently used to induce macrocyclization. These rigid bridges stabilize secondary structures such as α-helices or β-sheets, significantly enhancing target binding affinity, membrane permeability, and resistance to enzymatic degradation[4][6].

Physicochemical Properties

To ensure optimal handling and coupling efficiency, the quantitative properties of Fmoc-3-bromo-L-phenylalanine are summarized below[1][7][8].

| Property | Specification / Value |

| Chemical Name | Fmoc-3-bromo-L-phenylalanine |

| CAS Number | 220497-48-3 |

| Molecular Formula | C₂₄H₂₀BrNO₄ |

| Molecular Weight | 466.33 g/mol |

| Appearance | White to off-white powder |

| Solubility | DMF, NMP, DMSO |

| Optimal Coupling Reagents | HATU / DIPEA or DIC / OxymaPure |

| Primary Applications | SPPS, Late-Stage Functionalization, Macrocyclization |

Workflow Visualization

Workflow for SPPS incorporation and late-stage functionalization of 3-bromo-L-phenylalanine.

Step-by-Step Experimental Methodologies

Protocol 1: SPPS Incorporation of Fmoc-3-bromo-L-phenylalanine

Causality Check: While 3-bromo-L-phenylalanine couples with kinetics similar to native phenylalanine, the use of HATU over standard HBTU is strongly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which overcomes any minor steric hindrance induced by the meta-bromine substituent and ensures quantitative coupling without deletion sequences.

-

Resin Preparation: Swell the Rink Amide or Wang resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Activation: Prepare the activation mixture: Fmoc-3-bromo-L-phenylalanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Note: Using 2.9 eq of HATU (slight under-stoichiometry relative to the amino acid) prevents N-terminal capping by the tetramethylguanidinium byproduct.

-

Coupling: Add the activation mixture to the resin and agitate at room temperature for 60 minutes.

-

Washing: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

-

Verification: Confirm coupling completion via a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality Check: Degassing the solvent system is an absolute requirement. Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to boronic acid homocoupling and complete reaction failure[3]. Furthermore, the inclusion of water is critical to dissolve the inorganic base, which facilitates the transmetalation step of the catalytic cycle[4].

-

Preparation: Swell the peptidyl-resin containing the 3-bromo-L-phenylalanine residue in degassed DMF for 20 minutes.

-

Reagent Assembly: In a separate vial under an inert atmosphere (Argon/N₂), dissolve the aryl boronic acid (5.0 eq) and K₂CO₃ (10.0 eq) in a rigorously degassed mixture of DMF/H₂O (9:1 v/v).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq) to the solution and immediately transfer the mixture to the reaction vessel containing the resin.

-

Reaction: Agitate the vessel at 80°C for 12 hours. Alternatively, utilize microwave irradiation at 90°C for 2 hours to accelerate the cross-coupling[4].

-

Palladium Scavenging (Crucial Step): Drain the reaction mixture and wash the resin sequentially with DMF, H₂O, DMF, and DCM. To prevent residual palladium from interfering with downstream cleavage or biological assays, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min).

Protocol 3: Cleavage and Global Deprotection

-

Cleavage: Treat the resin with a cleavage cocktail consisting of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Collection: Filter the resin and collect the flow-through containing the fully deprotected peptide.

-

Precipitation: Precipitate the crude peptide by adding the cleavage solution dropwise into cold diethyl ether (−20°C).

-

Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Lyophilize the crude peptide prior to HPLC purification.

Trustworthiness: The Self-Validating System (Isotopic Profiling)

To ensure absolute confidence in the workflow, this protocol utilizes a built-in diagnostic tool inherent to the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

In-Process Validation: Before proceeding to Protocol 2, perform a mini-cleavage of a few resin beads. When analyzed via LC-MS, the mass spectrum of the brominated peptide intermediate will display a highly distinct isotopic doublet separated by 2 Da (M and M+2) of equal intensity. Following the Suzuki-Miyaura cross-coupling, perform a second mini-cleavage. This doublet must completely disappear , replaced by the mass of the cross-coupled product exhibiting a standard carbon/nitrogen isotopic envelope. If the M/M+2 doublet persists, the coupling is incomplete, dictating a re-subjection to the catalytic conditions before global cleavage. This self-validating step prevents the premature cleavage and waste of high-value peptide material.

References

- Source: chemimpex.

- Source: jk-sci.

- Source: benchchem.

- Source: mdpi.

- Source: nih.

- Source: acs.

- Source: aragen.

- Source: researchgate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success - Aragen Life Sciences [aragen.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Bromo-5-fluoro-L-phenylalanine | Benchchem [benchchem.com]

coupling protocols for L-Phe(3-Br)-OMe HCl

Application Note: High-Efficiency Amide Coupling Protocols for L-Phe(3-Br)-OMe HCl

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized coupling methodologies, and downstream functionalization of unnatural halogenated amino acids.

Introduction & Strategic Rationale

The incorporation of unnatural amino acids into peptide backbones or small-molecule pharmacophores is a cornerstone of modern drug discovery. L-Phe(3-Br)-OMe HCl (Methyl (2S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride) is a highly versatile building block.

The strategic value of this specific derivative lies in its dual-functional nature:

-

C-Terminal Protection: The methyl ester (-OMe) securely masks the carboxylic acid, preventing polymerization and directing the coupling strictly to the N-terminus[1].

-

Synthetic Handle: The meta-bromo substitution on the phenyl ring acts as a bioisosteric pharmacophore (enabling halogen bonding with target proteins) and serves as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation to form biaryl-bridged macrocyclic peptides[2].

Because L-Phe(3-Br)-OMe is supplied as a hydrochloride salt to maintain shelf stability and prevent premature degradation, the coupling protocol requires precise stoichiometric neutralization to liberate the free amine without triggering side reactions.

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, I emphasize that successful coupling of halogenated unnatural amino acids is not merely about mixing reagents; it requires controlling the kinetics of activation versus the kinetics of side-product formation.

-

Base Selection (The Role of DIPEA): To liberate the nucleophilic amine from L-Phe(3-Br)-OMe HCl, a tertiary amine base is required. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide steric shielding, preventing the base from acting as a competing nucleophile against the activated ester. This minimizes unwanted amide byproducts and significantly suppresses base-catalyzed epimerization at the

-chiral center.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -

Coupling Reagent (The HATU Advantage): While EDC/HOBt is a traditional choice, the electron-withdrawing nature of the 3-bromo group can slightly attenuate the nucleophilicity of the

-amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) overcomes this by generating a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack and driving the reaction to completion in under 2 hours[1].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the quantitative performance metrics of various coupling systems when applied specifically to L-Phe(3-Br)-OMe HCl.

| Coupling System | Base Required | Stoichiometry (Acid:Amine:Reagent:Base) | Typical Reaction Time | Epimerization Risk | Typical Yield |

| HATU / DIPEA | DIPEA | 1.0 : 1.1 : 1.1 : 3.0 | 1 - 2 hours | Very Low | > 90% |

| PyBOP / DIPEA | DIPEA | 1.0 : 1.1 : 1.1 : 3.0 | 2 - 4 hours | Low | 85 - 90% |

| EDC / HOBt | NMM or DIPEA | 1.0 : 1.1 : 1.2 : 3.0 | 12 - 16 hours | Moderate | 75 - 85% |

| TBTU / DIPEA | DIPEA | 1.0 : 1.0 : 1.0 : 2.0 | 16 hours | Low | ~ 80% |

Note: 3.0 equivalents of base are standard for HCl salts (1.0 eq to neutralize the salt, 2.0 eq to drive the coupling mechanism)[3].

Experimental Workflow: HATU-Mediated Amide Coupling

This self-validating protocol ensures high-fidelity coupling with built-in purification checkpoints.

Materials Required:

-

N-protected carboxylic acid (e.g., Boc-AA-OH or Fmoc-AA-OH)

-

L-Phe(3-Br)-OMe HCl

-

HATU (Coupling reagent)

-

DIPEA (Base)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (5.0 mL).

-

Activation: Add DIPEA (2.0 mmol, 2.0 eq) dropwise to the solution. Stir at room temperature for 5 minutes. The solution will typically turn a pale yellow, indicating the formation of the HOAt active ester.

-

Neutralization & Addition: In a separate vial, suspend L-Phe(3-Br)-OMe HCl (1.1 mmol, 1.1 eq) in DMF (2.0 mL) and add DIPEA (1.0 mmol, 1.0 eq) to neutralize the hydrochloride salt. Transfer this neutralized amine solution dropwise into the activated ester mixture[1].

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progression via LC-MS. The reaction is typically complete within 1.5 hours, validated by the disappearance of the starting carboxylic acid mass.

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).

-

Self-Validating Wash Sequence:

-

Wash with 10% aqueous Citric Acid (3 × 25 mL) to protonate and remove unreacted amine and DIPEA[4].

-

Wash with saturated aqueous

(3 × 25 mL) to deprotonate and remove unreacted carboxylic acid and HOAt byproducts. -

Wash with Brine (1 × 25 mL) to remove residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude dipeptide. Purify via flash column chromatography if trace impurities remain.

Reaction Pathway Visualization

Figure 1: Mechanistic workflow of HATU-mediated coupling with L-Phe(3-Br)-OMe HCl.

Downstream Applications

Once the L-Phe(3-Br)-OMe residue is successfully coupled into the peptide sequence, the meta-bromo group becomes a prime candidate for structural rigidification. Researchers frequently utilize palladium-catalyzed Suzuki-Miyaura cross-coupling to react the 3-bromo position with aryl boronic acids, facilitating the synthesis of highly constrained, biaryl-bridged macrocyclic peptides that exhibit enhanced metabolic stability and target affinity[2].

References

-

Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules Source: MDPI (Molecules) URL:[Link]

-

Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

- KR20160009041A - Polymyxin derivatives and their use in combination therapy Source: Google Patents URL

Sources

Application Note: Chemoselective Deprotection of Boc-L-Phe(3-Br)-OMe

Strategic Rationale & Molecular Profiling

Boc-L-Phe(3-Br)-OMe (N-tert-butoxycarbonyl-3-bromo-L-phenylalanine methyl ester) is a high-value, orthogonally protected amino acid building block widely utilized in peptide synthesis and medicinal chemistry. The presence of the 3-bromo substituent on the phenyl ring provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to construct complex molecular architectures[1].

The primary synthetic challenge when utilizing this intermediate is the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. This must be achieved without compromising the integrity of the methyl ester, the aryl bromide, or the L-stereocenter[].

Mechanistic Principles & Chemoselectivity

Successful deprotection relies on a self-validating mechanistic approach that exploits the specific vulnerabilities of the Boc group while respecting the stability limits of the other functional groups.

-

-Type Cleavage: The Boc group is removed via an acid-catalyzed mechanism. Protonation of the carbamate oxygen is followed by the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield carbon dioxide and the free primary amine, which is immediately protonated to form the corresponding amine salt[3]. The evolution of gaseous byproducts (

-

Preservation of the Methyl Ester: Saponification of amino acid methyl esters occurs rapidly under basic conditions or in the presence of aqueous acids[]. Therefore, strictly anhydrous acidic conditions (e.g., TFA in DCM or anhydrous HCl in 1,4-dioxane) are mandatory to prevent unwanted ester hydrolysis[4].

-

Preservation of the Aryl Bromide: The carbon-halogen bond of the 3-bromo substituent is highly stable to strong, non-reducing acids like TFA and HCl[1]. Reductive deprotection methods (such as

, which are typically used for Cbz groups) must be strictly avoided, as they will cause premature dehalogenation. -

Stereochemical Integrity: Because the acidic cleavage operates exclusively on the carbamate nitrogen and does not involve the

-carbon, the L-configuration of the amino acid is fully preserved.

Reaction Workflow Visualization

Figure 1: Mechanistic workflow of acid-mediated Boc deprotection.

Comparative Methodologies

Two primary anhydrous acidic methods are standard for this transformation. While Trifluoroacetic Acid (TFA) is the traditional choice for liquid-phase peptide chemistry, anhydrous Hydrochloric Acid (HCl) often yields a cleaner impurity profile by eliminating the risk of trifluoroacetylation side-reactions caused by autocatalytic anhydrides[5].

| Parameter | Method A: TFA / DCM | Method B: 4M HCl / 1,4-Dioxane |

| Active Reagent | 20–50% v/v TFA in Dichloromethane | 10–20 equivalents of anhydrous HCl |

| Typical Reaction Time | 1.0 – 2.0 hours | 1.0 – 3.0 hours |

| Byproduct Risks | Trifluoroacetylation (rare but possible) | Minimal; highly volatile byproducts |